molecular formula C18H18N2O B14421276 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole CAS No. 80199-93-5

1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole

Cat. No.: B14421276
CAS No.: 80199-93-5
M. Wt: 278.3 g/mol
InChI Key: ZGPCRMIIWBZNGF-UHFFFAOYSA-N
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Description

1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a benzyloxyphenyl group attached to the ethyl chain, which is further connected to the imidazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole typically involves multi-step reactions. One common method starts with the preparation of the benzyloxyphenyl ethyl intermediate, which is then reacted with imidazole under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to obtain the desired product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds with various functional groups.

Scientific Research Applications

1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The benzyloxyphenyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, thereby increasing its efficacy.

Comparison with Similar Compounds

  • 1-{2-[4-(Methoxy)phenyl]ethyl}-1H-imidazole
  • 1-{2-[4-(Ethoxy)phenyl]ethyl}-1H-imidazole
  • 1-{2-[4-(Propoxy)phenyl]ethyl}-1H-imidazole

Comparison: 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with methoxy, ethoxy, or propoxy groups, the benzyloxy derivative may exhibit different solubility, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

80199-93-5

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

1-[2-(4-phenylmethoxyphenyl)ethyl]imidazole

InChI

InChI=1S/C18H18N2O/c1-2-4-17(5-3-1)14-21-18-8-6-16(7-9-18)10-12-20-13-11-19-15-20/h1-9,11,13,15H,10,12,14H2

InChI Key

ZGPCRMIIWBZNGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN3C=CN=C3

Origin of Product

United States

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